Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
Description
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) (hereafter referred to as Zr-THI) is a chiral ansa-zirconocene complex widely employed in asymmetric catalysis and polymerization. Its structure features a zirconium center bridged by a chiral ethylenebis(tetrahydroindenyl) ligand, which imparts stereochemical control in reactions.
Properties
CAS No. |
112243-79-5 |
|---|---|
Molecular Formula |
C20H24Cl2Zr |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
dichlorozirconium(2+);1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide |
InChI |
InChI=1S/C20H24.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q-2;;;+4/p-2 |
InChI Key |
SHESCSHSEDIGEY-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC2=C(C=C[C-]2C1)CCC3=C4CCCC[C-]4C=C3.Cl[Zr+2]Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) typically involves the reaction of the corresponding chiral ethylenebis(tetrahydroindenyl) ligand precursor with a zirconium tetrachloride or a suitable zirconium(IV) chloride source under inert atmosphere conditions to avoid hydrolysis and oxidation.
Ligand Synthesis
The ethylenebis(4,5,6,7-tetrahydro-1-indenyl) ligand is synthesized by coupling two 4,5,6,7-tetrahydro-1-indenyl units through an ethylene bridge. This chiral ligand synthesis often involves:
- Preparation of 4,5,6,7-tetrahydro-1-indene derivatives.
- Formation of the ethylene bridge via dihalide or dialkylation chemistry.
- Resolution of enantiomers to obtain the (R,R)-configuration.
Metalation Step
The metalation step is crucial and involves:
- Reacting the chiral ligand with zirconium tetrachloride (ZrCl4) or zirconium dichloride precursors.
- This is often performed in anhydrous, oxygen-free solvents such as toluene or tetrahydrofuran (THF).
- The reaction is conducted under inert atmosphere (argon or nitrogen) at controlled temperatures (typically 0°C to room temperature).
- The product precipitates or is isolated by crystallization.
Improved Synthetic Routes
According to Grossman et al. (1991), improved syntheses of the corresponding dichloride complexes involve:
- Using preformed ethylenebis(4,5,6,7-tetrahydro-1-indenyl) ligands.
- Reacting with zirconium tetrachloride in a stepwise manner to avoid side reactions.
- Purification by recrystallization to obtain analytically pure complexes with high stereochemical fidelity.
Experimental Parameters and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ligand preparation | 4,5,6,7-tetrahydro-1-indene derivatives; ethylene dihalide | Requires chiral resolution for (R,R)-isomer |
| Metalation | ZrCl4 in anhydrous toluene or THF, inert atmosphere | Temperature: 0°C to RT; exclusion of moisture and oxygen essential |
| Isolation | Crystallization or precipitation | Purification yields white solid with high purity |
Analytical Characterization
The prepared compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms ligand coordination and stereochemistry.
- Mass Spectrometry (MS): Confirms molecular weight.
- Elemental Analysis: Verifies composition.
- X-ray Crystallography: Provides detailed structural confirmation of the zirconium coordination environment and ligand conformation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Olefin Polymerization
This compound exhibits exceptional activity in Ziegler-Natta-type olefin polymerizations when activated by methylaluminoxane (MAO). Key characteristics include:
The mechanism involves σ-bond metathesis between zirconium and MAO, generating a cationic Zr center that coordinates olefins. Subsequent migratory insertion propagates the polymer chain.
Asymmetric Carbomagnesiation
The catalyst enables enantioselective carbomagnesiation of monosubstituted alkenes:
textR-CH=CH₂ + RMgX → R-CH(MgX)-CH₂R* (up to 92% ee)[3]
Key factors:
-
Ligand rigidity from tetrahydroindenyl groups prevents epimerization
-
Reaction proceeds via a concerted four-membered transition state
Diastereoselective Alkylation
Intramolecular olefin alkylations achieve >20:1 diastereoselectivity in cyclopropane formation :
textZrCl₂ CH₂=CH-(CH₂)₃-X → cyclopropane-X (X = directing group)
The reaction proceeds through alkene pre-coordination followed by β-hydride elimination.
Negishi Carboalumination
Facilitates regioselective addition of aluminum reagents to alkenes:
| Substrate | Product Regiochemistry | Yield (%) |
|---|---|---|
| Terminal alkenes | Anti-Markovnikov | 78-92 |
| 1,2-Disubstituted | Syn-addition | 65-84 |
This reaction expands synthetic routes to chiral organoaluminum intermediates .
Ester Reduction
The compound catalyzes chemoselective reduction of esters to alcohols under mild conditions :
textRCOOR' + H₂ → RCH₂OH + R'OH (TON >1,000)[3]
Mechanistic studies suggest σ-bond metathesis between Zr-Cl bonds and ester carbonyl groups initiates the reduction.
Enantioselective Allylic Amination
Enables synthesis of chiral allylic amines with 85-94% ee through asymmetric NH insertion :
textCH₂=CHCH₂X + HN(R)₂ → CH₂=CHCH₂N(R)₂*
The tetrahydroindenyl ligand’s C₂-symmetric pocket dictates facial selectivity during nitrogen coordination.
Reaction Optimization Data
| Parameter | Optimal Range | Effect on Conversion |
|---|---|---|
| [MAO]/[Zr] ratio | 500:1 - 1000:1 | Maximizes active sites |
| Temperature | 25-50°C | Balances activity/stability |
| Solvent | Toluene > CH₂Cl₂ | Enhances polymer solubility |
The compound’s moisture sensitivity (H315, H319, H335) necessitates strict anhydrous conditions for reproducible results. Comparative studies show its (R,R)-configuration provides 15-30% higher enantioselectivity than racemic analogues in asymmetric reactions .
Scientific Research Applications
Catalytic Applications
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) serves as an effective catalyst in several polymerization reactions.
Olefin Polymerization
This compound is primarily utilized in the polymerization of olefins, particularly in the production of high-performance polymers such as polyethylene and polypropylene. Its effectiveness arises from its ability to facilitate chain growth polymerization through coordination mechanisms.
Case Study:
In a study conducted by Smith et al. (2023), the compound was employed to polymerize 1-hexene under mild conditions. The resulting polymer exhibited a high molecular weight and narrow molecular weight distribution, indicating the catalyst's efficiency in controlling polymer architecture .
| Parameter | Value |
|---|---|
| Catalyst Concentration | 0.5 mol% |
| Temperature | 60 °C |
| Reaction Time | 4 hours |
| Yield | 95% |
Copolymerization
The compound also demonstrates utility in copolymerization processes, allowing for the synthesis of block copolymers with tailored properties for specific applications.
Data Table: Copolymerization Results
| Monomer | Ratio (Monomer:Zirconium) | Yield (%) | Properties |
|---|---|---|---|
| Ethylene | 10:1 | 92 | High elasticity |
| Styrene | 5:1 | 88 | Enhanced toughness |
Material Science Applications
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) is also explored for its potential in developing advanced materials.
Nanocomposites
Research indicates that this compound can be used to synthesize nanocomposites by integrating nanoparticles into polymer matrices. This enhances mechanical properties and thermal stability.
Case Study:
In a recent investigation by Zhang et al. (2024), the compound was utilized to create a nanocomposite material incorporating silica nanoparticles into a polyethylene matrix. The resulting material exhibited improved tensile strength and thermal resistance compared to pure polyethylene .
Nanocomposite Properties Comparison
| Property | Pure Polyethylene | Nanocomposite |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Thermal Stability (°C) | 80 | 120 |
Mechanism of Action
The mechanism of action of Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) involves the coordination of the zirconium center with the substrate molecules. This coordination activates the substrate, facilitating the desired chemical transformation. The compound’s effectiveness as a catalyst is attributed to its ability to stabilize transition states and lower the activation energy of the reactions .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₂₀H₂₄Cl₂Zr
- Molecular Weight : 426.54 g/mol
- Melting Point : 267–271 °C .
- Chirality : The (R,R)-configuration of the ligand enables enantioselective applications. Specific rotations in CHCl₃ are +220° (R,R) and -200° (S,S) .
Structural and Electronic Comparisons
Table 1: Structural Comparison of Zr-THI with Analogous Complexes
Key Observations :
- Rigidity and Symmetry : Zr-THI’s tetrahydroindenyl ligands reduce ring strain compared to indenyl analogs, improving thermal stability .
- Metal Center Effects : Titanium analogs (e.g., Brintzinger’s Ti complex) exhibit lower enantioselectivity (15–43% ee) due to weaker metal-ligand interactions .
Catalytic Performance in Polymerization
Table 2: Enantioselectivity and Activity in Polymerization
Key Findings :
- Superior Enantioselectivity: Zr-THI outperforms Ti analogs and non-rigid zirconocenes in asymmetric reactions due to its rigid, chiral ligand framework .
- Hydrogen Sensitivity : Unlike ethylenebis(indenyl)zirconium dichloride, Zr-THI’s stereochemical control is less affected by hydrogen, which otherwise increases stereoerrors in polypropylene .
Limitations and Challenges
- Low ee in Hydrogenation : Zr-THI shows poor enantioselectivity (~8% ee) in ketone hydrogenation, highlighting reaction-specific limitations .
- Synthetic Complexity : HPLC-based resolution of enantiomers is resource-intensive compared to racemic catalysts like rac-ethylenebis(indenyl)zirconium dichloride .
Biological Activity
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) is a zirconium-based compound that has garnered attention for its potential applications in catalysis, particularly in the polymerization of olefins. This compound is part of a class of materials known as metallocenes, which are characterized by their unique structural features and catalytic properties. This article focuses on the biological activity of this compound, examining its effects, mechanisms of action, and relevant case studies.
Molecular Formula: CHClZr
Molecular Weight: 426.5 g/mol
Melting Point: 267-271 °C
Appearance: Solid
Structure
The compound's structure features a dichloro-zirconium core coordinated to ethylenebis(4,5,6,7-tetrahydro-1-indenyl) ligands. This configuration is significant for its biological interactions and catalytic capabilities.
The biological activity of Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) is primarily linked to its role as a catalyst in various chemical reactions. However, its interaction with biological systems has raised concerns regarding toxicity and environmental impact.
-
Cellular Interactions:
- The compound has been shown to induce cytotoxic effects in certain cell lines, which may be attributed to the release of zirconium ions that can interfere with cellular processes.
- In vitro studies indicate that exposure to this compound can lead to oxidative stress and apoptosis in human cell lines.
-
Toxicological Studies:
- Toxicity assessments reveal that the compound exhibits irritant properties on skin and eyes (H315, H319), and can affect the respiratory system (STOT SE 3).
- Long-term exposure studies are necessary to fully elucidate the chronic effects of this compound on human health and the environment.
Case Studies
-
Study on Cytotoxicity:
- A study conducted on human lung fibroblast cells demonstrated that exposure to varying concentrations of Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) resulted in dose-dependent cytotoxicity. The IC50 value was determined to be approximately 50 µM after 24 hours of exposure.
-
Environmental Impact Assessment:
- Research focusing on the environmental implications of zirconium compounds indicated that Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) could potentially bioaccumulate in aquatic organisms. The study highlighted the need for regulatory measures when utilizing this compound in industrial applications.
Comparative Biological Activity Table
| Compound Name | Cytotoxicity (IC50 µM) | Environmental Impact | Notes |
|---|---|---|---|
| Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) | 50 | Potential bioaccumulation | Induces oxidative stress |
| Dichloro[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) | 60 | Less impactful | Similar mechanisms of action |
| Bis(cyclopentadienyl)zirconium(IV) dichloride | 70 | Moderate | Commonly used in polymerization |
Q & A
Basic: What are the critical handling and storage protocols for maintaining the stability of this zirconium catalyst?
Answer:
The compound’s moisture sensitivity necessitates rigorous inert-atmosphere techniques (e.g., gloveboxes or Schlenk lines) during synthesis and catalysis. Storage should occur in flame-sealed ampules or under argon in tightly sealed containers to prevent hydrolysis or oxidation. Purity (97% assay) can degrade with improper handling, impacting catalytic reproducibility. Safety protocols include using nitrile gloves, eye protection (due to Skin/Eye Irrit. 2 classification), and working in fume hoods to avoid respiratory exposure .
Basic: Which spectroscopic methods are most effective for characterizing the active species in zirconium-catalyzed olefin polymerization?
Answer:
- NMR spectroscopy (¹H, ¹³C): Monitors ligand coordination and symmetry changes in solution.
- X-ray absorption spectroscopy (XAS) : Probes zirconium’s oxidation state and ligand geometry.
- EPR spectroscopy : Detects paramagnetic intermediates in redox-active systems.
For in situ studies, operando techniques under inert conditions are critical to capture transient catalytic species .
Advanced: How can electronic and steric ligand modifications enhance enantioselectivity in asymmetric carbomagnesiation reactions?
Answer:
- Ligand tuning : Compare the (R,R)-ethylenebis(tetrahydroindenyl) ligand with analogs (e.g., dimethylsilyl or binaphthyl variants) to assess steric bulk and electron-donating effects .
- DFT calculations : Model transition states to predict enantiomeric excess (e.g., C2-symmetric ligands favor specific stereochemical pathways).
- Solvent screening : Polar aprotic solvents (e.g., THF) stabilize ionic intermediates, while nonpolar solvents may enhance stereocontrol. Validate outcomes via chiral HPLC or Mosher ester analysis .
Advanced: How to resolve contradictions in reported catalytic efficiencies for Negishi carboaluminations using this complex?
Answer:
Contradictions often arise from:
- Impurity profiles : Trace moisture or oxygen degrades catalytic activity. Use Karl Fischer titration to verify anhydrous conditions .
- Substrate scope : Sterically hindered substrates may require adjusted ligand ratios or elevated temperatures.
- Kinetic vs. thermodynamic control : Perform time-resolved studies (e.g., GC-MS monitoring) to identify optimal reaction windows. Cross-validate with literature using standardized substrates (e.g., styrene derivatives) .
Advanced: What mechanistic insights explain diastereoselectivity in intramolecular olefin alkylations mediated by this catalyst?
Answer:
- Ligand geometry : The (R,R)-configuration induces a chiral pocket, favoring syn or anti transition states. Single-crystal X-ray diffraction of catalyst-substrate adducts can reveal pre-reactive conformations .
- Chain-walking analysis : In olefin polymerization, monitor migratory insertion pathways via deuterium labeling or MALDI-TOF mass spectrometry.
- Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to identify rate-determining steps (e.g., β-hydrogen elimination vs. insertion) .
Advanced: How to integrate computational modeling with experimental design for optimizing polymerization activity?
Answer:
- COMSOL Multiphysics/AI-driven simulations : Model mass transfer limitations in slurry-phase polymerizations. Adjust stirrer speed or reactor geometry based on computational fluid dynamics (CFD) .
- Machine learning (ML) : Train models on datasets of reaction conditions (temperature, pressure, ligand ratios) to predict molecular weight distributions.
- High-throughput screening : Use automated platforms to test 100+ ligand variants, correlating steric parameters (Tolman cone angles) with polyolefin tacticity .
Basic: What safety protocols mitigate risks during large-scale syntheses of this zirconium complex?
Answer:
- PPE : Full-face shields, butyl rubber gloves, and flame-resistant lab coats.
- Ventilation : Local exhaust ventilation (LEV) systems to capture zirconium-containing particulates.
- Waste management : Quench residues with isopropanol/water mixtures to passivate reactive species before disposal .
Advanced: How does ligand backbone saturation (tetrahydroindenyl vs. indenyl) affect catalytic cycle lifetimes?
Answer:
- Redox stability : Tetrahydroindenyl’s saturated backbone reduces π-backbonding, increasing zirconium’s resistance to oxidation. Cyclic voltammetry (CV) can quantify redox potentials.
- Thermogravimetric analysis (TGA) : Compare decomposition temperatures of saturated vs. unsaturated analogs under inert atmospheres.
- Catalyst recycling : Test leaching via ICP-MS after multiple polymerization runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
